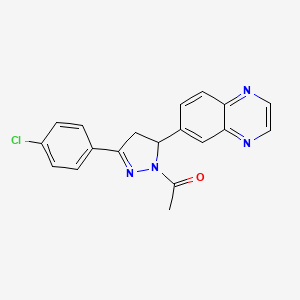

1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(3-(4-Chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-chlorophenyl group at position 3 and a quinoxalin-6-yl moiety at position 3. The acetyl group at the N1 position completes the structure. Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

1-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O/c1-12(25)24-19(11-17(23-24)13-2-5-15(20)6-3-13)14-4-7-16-18(10-14)22-9-8-21-16/h2-10,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLWNEMLBBHRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with quinoxaline-6-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the acetylation of the pyrazole nitrogen to obtain the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated or nitrated derivatives of the chlorophenyl ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound and its derivatives. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of membrane integrity.

Case Study: Antimicrobial Evaluation

A study synthesized several pyrazole derivatives, including 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than those of conventional antibiotics, indicating strong antimicrobial efficacy.

Anticancer Potential

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induced cell death in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates upon treatment with the compound, highlighting its potential as an effective anticancer agent.

Anti-inflammatory Effects

Inflammation is a critical factor in numerous chronic diseases. Some derivatives of this compound have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Potential Applications

The anti-inflammatory effects suggest that this compound may have therapeutic potential in treating conditions characterized by inflammation.

Corrosion Inhibition

The compound has also been investigated for its effectiveness as a corrosion inhibitor in mild steel exposed to hydrochloric acid.

Case Study: Corrosion Inhibition

Experimental and computational studies have shown that derivatives of quinoxaline-based pyrazoles can significantly inhibit corrosion rates. The inhibition efficiency was assessed using weight loss measurements and electrochemical techniques, confirming the protective nature of these compounds against corrosion.

Mechanism of Action

The mechanism of action of 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

- Compound 3 (1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): This analog replaces the quinoxaline group with a 4-fluorophenyl ring. X-ray crystallography reveals a dihedral angle of 4.89° between the pyrazole and fluorophenyl rings, indicating near-planarity . In contrast, the quinoxaline moiety in the target compound is bulkier and more rigid, likely increasing steric hindrance and altering dihedral angles. For example, in 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the dihedral angle between the pyrazole and 4-chlorophenyl rings is 6.69°, while the 4-methoxyphenyl group deviates by 74.88° . Such data suggest that the quinoxaline substituent may introduce greater conformational distortion.

- Compounds 4 and 5 (thiazole-containing pyrazolines): These isostructural compounds feature triazole and thiazole substituents. Their crystal structures exhibit two independent molecules per asymmetric unit, with planar conformations except for one fluorophenyl group oriented perpendicularly . The quinoxaline group’s extended aromatic system may promote π-stacking interactions absent in simpler phenyl-substituted analogs.

Molecular Interactions and Docking Studies

- BRAF Kinase Inhibition: Docking simulations of 3d and 3m (chlorophenyl/hydroxyphenyl pyrazolines) into BRAF V600E highlight hydrogen bonding and hydrophobic interactions critical for inhibition . The quinoxaline group’s nitrogen atoms may form additional hydrogen bonds, improving binding affinity.

Biological Activity

1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as CAS Number 946201-99-6, is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.

The molecular formula of this compound is C21H19ClN4O, with a molecular weight of 378.9 g/mol. Its structure features a quinoxaline moiety, which is often linked to various biological activities.

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted pyrazoles with appropriate acylating agents. For instance, one approach includes the use of quinoxaline derivatives as precursors to introduce the pyrazole ring, followed by acylation to form the final product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- SH-SY5Y (human neuroblastoma)

- L929 (mouse fibroblast)

The IC50 values for these cell lines indicate that the compound selectively inhibits cancerous cells while showing minimal toxicity to healthy fibroblast cells. For example, compounds similar in structure have shown approximately 50% inhibition at concentrations around 100 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1 | SH-SY5Y | ~100 | High |

| 2 | L929 | >100 | Low |

The selectivity towards cancer cells suggests a promising therapeutic window for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that it possesses significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values suggest potent activity against Gram-positive and Gram-negative bacteria:

Table 2: Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |

| Escherichia coli | 0.25 | Disruption of membrane integrity |

These findings point towards a dual mechanism where the compound not only disrupts bacterial growth but may also inhibit biofilm formation, enhancing its therapeutic potential against persistent infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The quinoxaline structure is known to interact with various enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : By disrupting bacterial cell walls and membranes, it effectively reduces bacterial viability.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

- Study A : Evaluated its effects on SH-SY5Y neuroblastoma cells, reporting a significant reduction in cell viability with an IC50 comparable to established chemotherapeutics like vincristine.

- Study B : Investigated its antibacterial properties against clinical isolates of Staphylococcus aureus and E. coli, demonstrating potent activity that supports its potential as a lead compound for antibiotic development.

Q & A

Q. What synthetic routes are commonly employed to prepare pyrazoline derivatives like 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example, Claisen-Schmidt condensation between 4-chlorophenylacetophenone and quinoxaline-6-carbaldehyde generates the chalcone intermediate. Subsequent refluxing with hydrazine hydrate in glacial acetic acid yields the pyrazoline core. Crystallization from ethanol or DMF (as in ) ensures purity, with yields often exceeding 80%. Key steps include monitoring reaction progress via TLC and optimizing solvent polarity for recrystallization .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with a Bruker SMART APEXII CCD detector (λ = Mo-Kα or Cu-Kα) is followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. Hydrogen atoms are placed geometrically (riding model), and non-hydrogen atoms are refined anisotropically. SHELXTL or Olex2 interfaces streamline data processing ( ). Dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., C–H···O interactions) are critical for validating molecular geometry .

Q. What spectroscopic techniques validate the molecular structure of this compound?

- FT-IR : Confirms functional groups (C=O stretch ~1700 cm⁻¹, C–N stretch ~1600 cm⁻¹).

- NMR : ¹H NMR identifies proton environments (e.g., pyrazoline CH₂ at δ ~3.5–4.5 ppm; aromatic protons at δ ~6.8–8.0 ppm).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peak).

Computational methods (DFT) can corroborate experimental spectra by simulating vibrational frequencies and chemical shifts ().

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound, and what experimental challenges arise during refinement?

Intermolecular C–H···O and π-π stacking interactions stabilize the crystal lattice. For example, and report bifurcated C5–H5A···O2 and C16–H16B···O2 hydrogen bonds forming 1D chains along the [010] direction. Challenges include:

- Disorder in flexible groups : Methyl or methoxy groups may require PART instructions in SHELXL.

- Twinned crystals : Use TWIN commands or switch to SHELXL-H for high-symmetry space groups.

- Weak diffraction : Optimize crystal growth via slow evaporation or cryocooling. Multiwfn can analyze Hirshfeld surfaces to quantify interaction contributions ().

Q. How can computational methods like DFT resolve contradictions between experimental and theoretical data?

Discrepancies in bond lengths or angles (e.g., pyrazoline ring puckering) may arise from crystal packing effects vs. gas-phase DFT optimizations. Strategies include:

- Solvent effect modeling : Use CPCM or SMD solvation models in Gaussian or ORCA.

- Dispersion corrections : Apply Grimme’s D3 correction in B3LYP-D3 to account for van der Waals interactions.

- Wavefunction analysis : Multiwfn calculates Laplacian bond orders (LBO) or electron localization functions (ELF) to validate resonance structures ().

Q. What strategies optimize the biological activity of pyrazoline derivatives, and how are structure-activity relationships (SARs) analyzed?

- Electron-withdrawing substituents : Chloro or nitro groups enhance antimicrobial activity by increasing electrophilicity ().

- Hydrogen-bond donors : Pyrazoline NH and carbonyl groups improve binding to target enzymes (e.g., fungal CYP51).

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like DNA gyrase or lanosterol demethylase. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories ().

Methodological Guidance

Q. How to address low refinement residuals (R-factors) while avoiding overfitting in crystallography?

- Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) for geometrically similar atoms.

- Validation tools : Use checkCIF/PLATON to flag unusual bond lengths, angles, or ADP ratios.

- Cross-validation : Refine against a randomly excluded subset of reflections (R_free) to detect overparameterization ().

Q. What protocols ensure reproducibility in synthesizing quinoxaline-containing pyrazolines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.